N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide
Description
N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a cyclopropyl group, an ethoxyphenoxyethyl moiety, and a pyrrolidine ring
Properties
IUPAC Name |
N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-2-22-15-7-9-16(10-8-15)23-13-12-20-11-3-4-17(20)18(21)19-14-5-6-14/h7-10,14,17H,2-6,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTUSXLXQFGWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN2CCCC2C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the ethoxyphenoxyethyl intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate alkylating agent to introduce the ethoxyphenoxyethyl group.
Pyrrolidine ring formation: The pyrrolidine ring can be constructed through a cyclization reaction involving the appropriate precursors.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-cyclopropyl-1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.
N-cyclopropyl-1-[2-(4-phenoxy)ethyl]pyrrolidine-2-carboxamide: The absence of the ethoxy group may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
